molecular formula C15H12N2O B14594366 3-Anilino-5-methylindol-2-one CAS No. 60283-74-1

3-Anilino-5-methylindol-2-one

Katalognummer: B14594366
CAS-Nummer: 60283-74-1
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: NFMSTBWYIDCPML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-5-methylindol-2-one is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and exhibit a broad range of biological activities. The indole ring system is a core structure in many natural products and pharmaceuticals, making it a crucial target for synthetic organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5-methylindol-2-one typically involves the cyclization of aniline derivatives with appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of C-C and C-N bonds necessary for the indole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-5-methylindol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can yield halogenated or nitrated indole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Anilino-5-methylindol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Anilino-5-methylindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Anilino-5-methylindol-2-one is unique due to the presence of both the anilino group at the 3-position and the methyl group at the 5-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Eigenschaften

CAS-Nummer

60283-74-1

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

5-methyl-3-phenylimino-1H-indol-2-one

InChI

InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)14(15(18)17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)

InChI-Schlüssel

NFMSTBWYIDCPML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.